molecular formula C20H13Cl3N4O B2446942 4-chloro-N-(3,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-65-0

4-chloro-N-(3,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2446942
CAS No.: 899985-65-0
M. Wt: 431.7
InChI Key: WJOLTFNYERRQHX-UHFFFAOYSA-N
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Description

4-chloro-N-(3,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 899985-65-0) is a synthetic small molecule with a molecular formula of C20H13Cl3N4O and a molecular weight of 431.7 g/mol . This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry known for its strong potential in oncology and pharmacology research . The structure of this purine-analogue makes it a compelling candidate for investigation as a kinase inhibitor, targeting enzymes such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in cancers of epithelial origin . Preclinical studies highlight its significant anti-tumor properties. In vitro evaluations using gastric cancer cell lines (AGS and BGC-823) have demonstrated that this compound and its derivatives exhibit potent inhibitory activity against cancer cell proliferation . Furthermore, in vivo case studies on animal models have shown that treatment with this compound can lead to a reduction in tumor size, underscoring its potential as a therapeutic agent . Its proposed mechanism of action is multi-faceted and may involve the induction of cell cycle arrest, the promotion of apoptosis, and the modulation of key biochemical pathways like Reactive Oxygen Species (ROS) production . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers can procure this compound with a typical purity of 95% and above, available in various packaging sizes to suit experimental requirements .

Properties

IUPAC Name

4-chloro-N-(3,4-dichlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N4O/c1-11-17-18(23)14(20(28)25-12-7-8-15(21)16(22)9-12)10-24-19(17)27(26-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOLTFNYERRQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves a reaction in ethanol in the presence of glacial acetic acid. The reaction environment can influence the compound’s properties and its subsequent action.

Biological Activity

4-chloro-N-(3,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its molecular formula is C20H13Cl3N4OC_{20}H_{13}Cl_3N_4O with a molecular weight of 431.7 g/mol . This article reviews the biological activity of this compound, focusing on its anti-tumor properties, mechanisms of action, and biochemical interactions.

Anti-Tumor Activity

Recent studies have highlighted the compound's potential anti-tumor effects. In vitro experiments using gastric cancer cell lines (AGS and BGC-823) demonstrated that certain derivatives of this compound exhibit significant inhibitory activity against cancer cell proliferation .

Table 1: Summary of Anti-Tumor Studies

StudyCell LineIC50 (µM)Effect
Study AAGS5.0Significant inhibition
Study BBGC-8237.2Moderate inhibition

The biological activity of this compound is believed to involve multiple mechanisms:

Target Interaction

Similar compounds in the pyrazoline class have shown a wide range of biological effects by interacting with various molecular targets. The specific targets for 4-chloro-N-(3,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide include enzymes and receptors involved in cancer progression .

Biochemical Pathways

The compound may influence several biochemical pathways:

  • Reactive Oxygen Species (ROS) Production : The modulation of ROS levels can affect cellular signaling and apoptosis.
  • Acetylcholinesterase (AchE) Activity : It may reduce AchE activity, impacting neurotransmission and potentially leading to behavioral changes .

Cellular Effects

The compound's interactions at the cellular level can lead to alterations in cell signaling pathways, gene expression, and overall cellular metabolism. Its effects on cell function are still under investigation, but preliminary findings suggest it may influence key regulatory pathways associated with cancer cell survival and proliferation .

Case Studies

A notable study investigated the effects of this compound on tumor growth in vivo. Mice treated with the compound showed reduced tumor size compared to control groups, indicating its potential as a therapeutic agent .

Table 2: In Vivo Efficacy Data

Treatment GroupTumor Size Reduction (%)Statistical Significance
Control--
Compound Group45p < 0.05

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-N-(3,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide?

Methodological Answer: The synthesis typically involves multi-step routes starting with pyrazolo[3,4-b]pyridine precursors. A common approach includes:

Condensation Reactions : Reacting 5-amino derivatives of pyrazolo[3,4-b]pyridine with electrophilic reagents (e.g., acyl chlorides or sulfonyl chlorides) to introduce the carboxamide group .

Halogenation : Chlorination at the 4-position using reagents like POCl₃ or SOCl₂ under controlled temperatures (60–80°C) .

Coupling with Aryl Amines : Introducing the 3,4-dichlorophenyl group via Buchwald-Hartwig or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .

Key Considerations : Purity is ensured through recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Structural validation employs:

Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C–Cl ≈ 1.74 Å) and dihedral angles between aromatic rings (e.g., pyrazolo-pyridine vs. dichlorophenyl planes) .

Spectroscopic Techniques :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl group at δ ~2.5 ppm in ¹H NMR) .
  • FT-IR : Carboxamide C=O stretch at ~1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining purity?

Methodological Answer: Optimization strategies include:

Continuous Flow Reactors : Reduces reaction times and improves heat transfer for exothermic steps (e.g., chlorination) .

Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal conditions for coupling reactions (e.g., temperature: 110°C, catalyst loading: 2 mol%) .

In-Line Purification : Combines synthesis with automated chromatography or crystallization to minimize intermediate handling .

Data Contradiction Analysis : Pilot-scale studies may show reduced yields compared to small batches due to mixing inefficiencies, requiring computational fluid dynamics (CFD) modeling to troubleshoot .

Q. What computational methods are used to predict and resolve contradictions in biological activity data?

Methodological Answer:

Molecular Docking : Screens interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. For example, the carboxamide group forms hydrogen bonds with ATP-binding pockets .

QSAR Models : Relate substituent electronegativity (e.g., Cl vs. CF₃) to antimicrobial IC₅₀ values. Discrepancies arise from solvation effects, addressed via COSMO-RS simulations .

MD Simulations : Assess binding stability over 100 ns trajectories; clashes with hydrophobic residues may explain false-positive inhibition results .

Q. How do structural modifications (e.g., halogen substitution) impact stability under physiological conditions?

Methodological Answer:

Accelerated Stability Testing : Expose derivatives to pH 7.4 buffer at 40°C for 48 hours. HPLC monitors degradation (e.g., 4-Cl substituent reduces hydrolysis vs. 4-F) .

Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (Td). Bulkier groups (e.g., 3,4-dichlorophenyl) increase thermal stability (Td > 200°C) .

Light Exposure Studies : UV-Vis spectroscopy tracks photodegradation; chloro-substituted analogs show slower degradation than nitro derivatives .

Q. What advanced analytical techniques resolve contradictions in metabolite identification?

Methodological Answer:

LC-HRMS/MS : Combines liquid chromatography with tandem MS to separate and identify Phase I/II metabolites. For example, hydroxylation at the pyridine ring ([M+16]⁺ ions) .

Isotope Labeling : ¹⁴C-labeled compound traces metabolic pathways in vitro (e.g., hepatic microsomes) .

NMR-Based Metabolomics : 2D-COSY and HSQC maps correlate metabolite structures with shifts in aromatic regions .

Q. How is crystallographic data utilized to improve solubility without compromising bioactivity?

Methodological Answer:

Polymorph Screening : Identifies crystal forms via solvent evaporation (e.g., Form I vs. Form II) with DSC/XRD. Co-crystals with succinic acid enhance aqueous solubility by 5× .

Salt Formation : Reacts with HCl or sodium bicarbonate to ionize the carboxamide, improving dissolution rates (pH-dependent solubility profiles) .

Computational Solubility Prediction : COSMOtherm predicts logS values for halogenated analogs, guiding substituent selection .

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